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Compound of Interest

Compound Name: Cinoxate

Cat. No.: B15581027 Get Quote

Disclaimer: This technical guide provides a comprehensive overview of the current

understanding of the endocrine-disrupting potential of the UV filter Cinoxate. It is important to

note that publicly available research specifically investigating the endocrine-disrupting

properties of Cinoxate is limited. Therefore, this guide also draws upon data from structurally

related compounds, particularly other cinnamates like Octinoxate, and outlines standardized

experimental protocols to provide a framework for future research.

Introduction to Cinoxate
Cinoxate, with the chemical name 2-ethoxyethyl p-methoxycinnamate, is an organic compound

that has been used as a UV filter in sunscreen products.[1] It belongs to the cinnamate class of

chemicals, which are esters of cinnamic acid. While historically approved for use in

sunscreens, its application in cosmetic formulations has become less common.[1]

The U.S. Food and Drug Administration (FDA) has classified Cinoxate as a Category III

sunscreen ingredient, which signifies that there is insufficient data to classify it as "generally

recognized as safe and effective" (GRASE).[2][3] This classification underscores the need for

further research to adequately characterize its safety profile, including its potential for

endocrine disruption.
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Property Value

Chemical Formula C14H18O4

Molar Mass 250.29 g/mol

Appearance Slightly yellow viscous liquid

Water Solubility Insoluble

Synonyms
2-Ethoxyethyl p-methoxycinnamate, Phiasol,

Sundare

Evidence of Endocrine-Disrupting Potential: A Data
Gap
A thorough review of the scientific literature and publicly accessible databases, including the

U.S. Environmental Protection Agency's (EPA) ToxCast program and the PubChem BioAssay

database, reveals a significant lack of specific studies on the endocrine-disrupting activity of

Cinoxate.[1][4][5] The European Union's Scientific Committee on Consumer Safety (SCCS)

has also not issued a specific opinion on Cinoxate, likely due to its limited use in the European

market.[6]

While direct evidence is scarce, a computational consensus model has predicted some

estrogenic activity for Cinoxate. However, the underlying data and the specifics of the model

are not extensively detailed in the available literature. One study noted that Cinoxate
enhanced the frequency of sister-chromatid exchanges in cultured mammalian cells,

suggesting potential genotoxic activity, though this is not a direct measure of endocrine

disruption.[7]

Given the data gap for Cinoxate, it is scientifically prudent to consider the known endocrine-

disrupting effects of structurally similar and more extensively studied cinnamates, such as

Octinoxate (Octyl methoxycinnamate).

Potential Mechanisms of Endocrine Disruption:
Extrapolation from Structurally Related Cinnamates
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Based on the known mechanisms of other endocrine-disrupting cinnamates, several potential

pathways through which Cinoxate could interfere with the endocrine system can be

hypothesized. These include interactions with estrogen, androgen, and thyroid signaling

pathways.

Estrogenic and Anti-Androgenic Activity
Many endocrine disruptors exert their effects by binding to steroid hormone receptors. For

Cinoxate, the potential for estrogenic and anti-androgenic activity is a key area of concern.
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Hypothesized Interaction of Cinoxate with Steroid Hormone Receptors.

Thyroid Hormone System Disruption
Disruption of the thyroid hormone system is another critical concern for potential endocrine

disruptors. Effects can occur at various levels, from hormone synthesis and transport to
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Potential Points of Thyroid System Disruption by Cinoxate.

Experimental Protocols for Assessing Endocrine
Disruption
To address the data gaps for Cinoxate, a tiered approach to testing, similar to that used by the

EPA's Endocrine Disruptor Screening Program (EDSP), would be appropriate.[8][9][10] This

involves a combination of in vitro high-throughput screening assays followed by in vivo studies

to confirm effects and establish dose-response relationships.

In Vitro Assays
A battery of in vitro assays can provide initial screening data on the potential for Cinoxate to

interact with key components of the endocrine system.

Table 1: Recommended In Vitro Assays for Cinoxate
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Assay Principle Endpoint Measured

Estrogen Receptor (ER)

Binding Assay

Competitive binding assay

using radiolabeled or

fluorescently labeled estradiol

and a source of ER (e.g., rat

uterine cytosol or recombinant

human ER).

IC50 value, representing the

concentration of Cinoxate that

displaces 50% of the labeled

estradiol.

Androgen Receptor (AR)

Binding Assay

Similar to the ER binding

assay, but using a labeled

androgen (e.g.,

dihydrotestosterone) and a

source of AR.

IC50 value for AR binding.

ER/AR Transactivation Assays

Reporter gene assays in cell

lines (e.g., MCF-7 for ER, PC3

for AR) containing a reporter

gene (e.g., luciferase) under

the control of a hormone

response element.

Agonist or antagonist activity,

measured as an increase or

decrease in reporter gene

expression.

Aromatase Assay

Measures the activity of

aromatase (CYP19), the

enzyme that converts

androgens to estrogens, often

using human placental

microsomes or recombinant

enzyme.

Inhibition of aromatase activity,

indicating a potential to disrupt

steroidogenesis.

Thyroid Peroxidase (TPO)

Inhibition Assay

Measures the activity of TPO,

a key enzyme in thyroid

hormone synthesis.

Inhibition of TPO activity.

Transthyretin (TTR) Binding

Assay

Assesses the ability of

Cinoxate to displace thyroxine

(T4) from its transport protein,

transthyretin.

Displacement of T4,

suggesting potential disruption

of thyroid hormone transport.
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Experimental Workflow: Receptor Binding Assay
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Workflow for an In Vitro Receptor Binding Assay.

In Vivo Assays
Positive findings in in vitro assays should be followed up with in vivo studies in animal models

to assess the physiological relevance of the observed effects.

Table 2: Key In Vivo Assays for Endocrine Disruption
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Assay Animal Model Key Endpoints

Uterotrophic Assay
Immature or ovariectomized

female rats

Uterine weight, luminal

epithelial cell height, vaginal

cornification.

Hershberger Assay Castrated male rats

Weights of androgen-

dependent tissues (e.g.,

ventral prostate, seminal

vesicles, levator ani-

bulbocavernosus muscle).

Pubertal Female Assay Peripubertal female rats

Age at vaginal opening,

estrous cyclicity, ovarian and

uterine weights, hormone

levels (estradiol, progesterone,

LH, FSH).

Pubertal Male Assay Peripubertal male rats

Age at preputial separation,

reproductive organ weights,

hormone levels (testosterone,

LH, FSH), sperm parameters.

28-Day Repeated Dose

Toxicity Study with Endocrine

Endpoints

Rats

Thyroid gland histopathology,

thyroid hormone levels (T3, T4,

TSH), reproductive organ

weights and histopathology.

Reproductive/Developmental

Toxicity Screening Test (OECD

TG 421)

Rats

Mating performance, fertility,

gestation length, litter size, pup

viability and growth.

Experimental Workflow: Uterotrophic Assay
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Animal Preparation
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Workflow for the In Vivo Uterotrophic Assay.

Conclusions and Future Directions
The endocrine-disrupting potential of Cinoxate remains largely uninvestigated, representing a

significant data gap in the safety assessment of this UV filter. While its use has declined,

understanding its potential for hormonal activity is crucial for a complete toxicological profile.

Future research should prioritize a systematic evaluation of Cinoxate using a tiered approach,

beginning with a comprehensive battery of in vitro screening assays to identify potential

interactions with the estrogen, androgen, and thyroid pathways. Any positive findings should be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15581027?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581027?utm_src=pdf-body
https://www.benchchem.com/product/b15581027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


confirmed with targeted in vivo studies to determine the physiological consequences and

establish safe exposure levels.

This technical guide, by outlining the potential mechanisms of action and providing detailed

experimental frameworks, serves as a roadmap for researchers and regulatory bodies to

address the current uncertainties surrounding the endocrine-disrupting potential of Cinoxate. A

thorough investigation is necessary to ensure that any future use of this compound is

supported by robust scientific evidence of its safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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